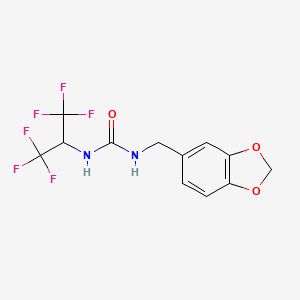
1-(1,3-Benzodioxol-5-ylmethyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)UREA is a synthetic organic compound that features a benzodioxole moiety and a hexafluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)UREA typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Hexafluoropropyl Group: This step often involves the reaction of a suitable precursor with hexafluoropropyl iodide under basic conditions.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamate under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)UREA depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-(1,1,1-TRIFLUOROPROPAN-2-YL)UREA: Similar structure but with fewer fluorine atoms.
1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-(1,1,1-CHLOROPROPAN-2-YL)UREA: Similar structure but with chlorine instead of fluorine.
Uniqueness
1-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-(1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)UREA is unique due to the presence of the hexafluoropropyl group, which imparts distinct chemical and physical properties such as increased lipophilicity, thermal stability, and resistance to metabolic degradation.
Properties
Molecular Formula |
C12H10F6N2O3 |
|---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea |
InChI |
InChI=1S/C12H10F6N2O3/c13-11(14,15)9(12(16,17)18)20-10(21)19-4-6-1-2-7-8(3-6)23-5-22-7/h1-3,9H,4-5H2,(H2,19,20,21) |
InChI Key |
SFZULOQJEHZVKT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-methoxyphenyl)-2,3a-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12475300.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12475305.png)
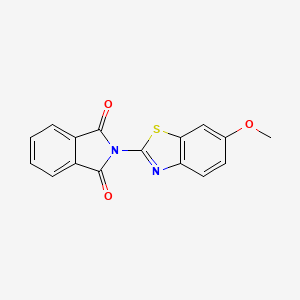
![2-(4-{4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12475327.png)
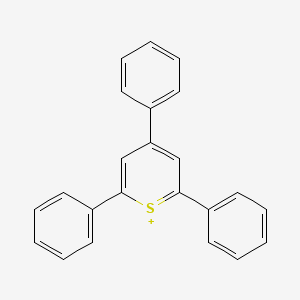
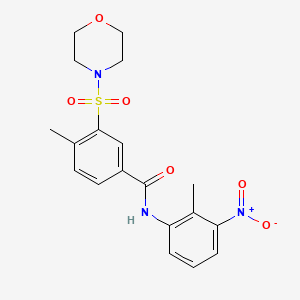
![4-[(5-Nitro-1,3-dioxo-isoindolin-2-yl)methylamino]benzoic acid](/img/structure/B12475343.png)
![Morpholine, 4-[(8-chloro-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)acetyl]-](/img/structure/B12475348.png)
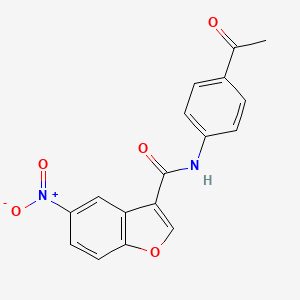
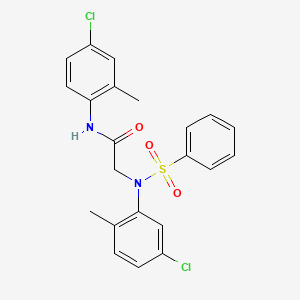

![7-Methoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B12475374.png)


